1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one

Lipophilicity Drug design ADME

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one (CAS 90642-83-4) is a 2-acyl-3,5-dimethylpyrrole—an N-unsubstituted pyrrole bearing a propionyl group at the C2 position and methyl substituents at C3 and C5. With molecular formula C9H13NO and a molecular weight of 151.21 g/mol , it belongs to the aryl alkyl ketone class and serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and coordination chemistry.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B12873847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(N1)C)C
InChIInChI=1S/C9H13NO/c1-4-8(11)9-6(2)5-7(3)10-9/h5,10H,4H2,1-3H3
InChIKeyJUWMRGILCORFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one (CAS 90642-83-4): Structural Identity and Procurement Baseline for a 2-Acyl-3,5-dimethylpyrrole Building Block


1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one (CAS 90642-83-4) is a 2-acyl-3,5-dimethylpyrrole—an N-unsubstituted pyrrole bearing a propionyl group at the C2 position and methyl substituents at C3 and C5. With molecular formula C9H13NO and a molecular weight of 151.21 g/mol , it belongs to the aryl alkyl ketone class and serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and coordination chemistry . The compound features a free N-H pyrrole functionality alongside a ketone carbonyl, creating a bifunctional scaffold capable of both hydrogen bonding and O,N-chelation [1]. Its computed physicochemical profile—density 1.019 g/cm³, boiling point 265.8°C at 760 mmHg, flash point 121.6°C, and estimated LogP of 2.22 —establishes it as a higher-molecular-weight, more lipophilic congener within the 2-acylpyrrole family.

Why Generic Substitution of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one with In-Class Analogs Compromises Research Outcomes


Within the 2-acylpyrrole family, subtle structural variations—methylation pattern, acyl chain length, and the N-substitution status—produce quantifiable divergences in lipophilicity, volatility, coordination behavior, and steric environment that preclude casual interchange. The target compound's 3,5-dimethyl substitution on the pyrrole ring increases calculated LogP by approximately 0.6–0.8 log units relative to the non-methylated 2-propionylpyrrole (estimated LogP 1.42–1.61) [1], altering partitioning behavior in both synthetic workup and biological assay contexts. Its propionyl group yields a predicted boiling point of 265.8°C, roughly 23°C higher than the acetyl analog (242.8°C) and 30°C above non-methylated 2-propionylpyrrole (235°C) , directly impacting distillation purification protocols. Critically, the free N-H pyrrole enables mono-anionic O,N-chelation to metal centers—a coordination mode structurally precluded in N-substituted isomers such as 2,2-dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS 411208-03-2) [2]. These dimensional differences are not cosmetic; they translate into divergent reactivity, complex stability, and biological readouts that render blanket substitution scientifically indefensible. The quantitative evidence below substantiates each dimension of differentiation.

1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Gap: Estimated LogP Elevation of ~0.6–0.8 Units Compared to Non-Methylated and Acetyl Analogs

The target compound exhibits a calculated LogP of approximately 2.22 , reflecting the combined lipophilic contribution of the 3,5-dimethyl substitution and the propionyl chain. In contrast, the non-methylated analog 2-propionylpyrrole (CAS 1073-26-3) has an estimated/experimental LogP range of 1.42–1.61 across multiple sources [1], and the acetyl analog 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (CAS 1500-93-2) has an XLogP3 of 1.5 [2]. The 0.61–0.80 log unit difference between target and the acetyl analog translates to an approximately 4- to 6-fold higher octanol/water partition coefficient, which influences membrane permeability predictions, protein-binding estimates, and chromatographic retention behavior.

Lipophilicity Drug design ADME Partition coefficient Lead optimization

Volatility and Thermal Property Differentiation: Elevated Boiling Point and Reduced Vapor Pressure Relative to Unsubstituted and Acetyl Comparators

The target compound has a predicted boiling point of 265.8°C at 760 mmHg , which is approximately 23°C higher than the acetyl analog 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one (242.8°C at 760 mmHg) and approximately 30°C higher than non-methylated 2-propionylpyrrole (235°C at 760 mmHg) . The density of the target (1.019 g/cm³, calculated) is lower than that of 2-propionylpyrrole (1.063 g/cm³) , consistent with the methyl substituents increasing molar volume disproportionately to mass. The flash point of the target (121.6°C, calculated) also exceeds that of 2-propionylpyrrole (101.7°C) , indicating reduced flammability hazard during handling.

Purification Distillation Volatility Process chemistry Scale-up

Coordination Chemistry Capability: 2-Acyl-3,5-dimethylpyrroles as Mono-Anionic O,N-Chelating Ligands—A Function Absent in N-Acyl Isomers

The 2-acylpyrrole scaffold, exemplified by the target compound, has been demonstrated to act as a mono-anionic O,N-chelating ligand upon deprotonation of the N-H group [1]. Kämpfe et al. (2014) showed that 2-benzoyl-3,5-dimethyl-4-ethylpyrrole (L¹H)—a closely related 2-acyl-3,5-dimethylpyrrole—reacts with SiCl₄ to form the hexacoordinate complex L¹₂SiCl₂, with the ligand binding through the deprotonated pyrrole nitrogen and the acyl oxygen in a bidentate fashion [1]. This coordination mode is structurally inaccessible to N-acyl isomers such as 2,2-dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS 411208-03-2), where the acyl group occupies the nitrogen position, eliminating the N-H proton required for mono-anionic chelate formation. The six-coordinate silicon complexes L¹₂SiCl₂, L¹₂SiF₂, L¹₂Si(OTf)₂, L¹₂SiPhCl, and L¹₂SiPh₂ exhibit various configurations of the octahedral silicon coordination sphere (cis/trans isomerism), demonstrating the stereoelectronic versatility of the 2-acyl-3,5-dimethylpyrrole ligand class [1].

Coordination chemistry Ligand design Silicon complexes Organometallic Catalysis

Molecular Weight Scaling and Heavy Atom Count Effects on Pharmacokinetic and Synthetic Intermediacy Predictions

The target compound (MW 151.21, heavy atom count 11, C9H13NO ) occupies a distinct position in molecular weight space relative to its closest analogs. The acetyl analog 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one has MW 137.18 (heavy atom count 10, C8H11NO) [1], while non-methylated 2-propionylpyrrole has MW 123.15 (C7H9NO) [2]. The 14.03 Da increment from acetyl to propionyl and the 28.06 Da increment from non-methylated to dimethylated represent deliberate increases in scaffold complexity. In fragment-based drug design, this MW progression places the target compound near the upper bound of the 'rule-of-three' fragment space (MW < 300, but specifically desirable for fragments in the 120–250 Da range), while its acetyl analog remains at the lower boundary. The additional methyl group and extended acyl chain also increase the number of synthetically addressable functionalization points.

Molecular weight Pharmacokinetics Fragment-based drug design Rule-of-three Intermediate scalability

Regioselective Synthetic Accessibility: Solvent-Free ZnO-Catalyzed 2-Acylation of 3,5-Dimethylpyrrole with Demonstrated Green Chemistry Advantages

Zhang et al. (2013) demonstrated a solvent-free, ZnO-catalyzed procedure for the regioselective Friedel-Crafts acylation of pyrroles with alkyl or aryl acid chlorides to yield 2-acylpyrroles [1]. This methodology is directly applicable to the synthesis of the target compound via acylation of 3,5-dimethylpyrrole with propionyl chloride. The reported advantages include operational simplicity, solvent-free conditions, and recoverable ZnO catalyst, contrasting with traditional methods requiring Lewis acids (e.g., AlCl₃) in halogenated solvents [1]. For the non-methylated analog 2-propionylpyrrole, the same ZnO-catalyzed approach is applicable but yields a product with different physical form (white crystalline solid, mp 48–51°C ) compared to the target compound (liquid at ambient conditions based on its lower calculated density and higher predicted boiling point ), which may influence workup and isolation procedures.

Green chemistry Solvent-free synthesis Regioselective acylation Catalyst reusability Scalable methodology

Odor Profile and Volatility-Driven Flavor/Fragrance Differentiation from FEMA-Listed Non-Methylated Analog

The non-methylated analog 2-propionylpyrrole (CAS 1073-26-3) is listed as FEMA 3614 and JECFA 1319 with a characterized popcorn/roasted odor at 1% in dipropylene glycol, recognized as GRAS for flavor use [1]. The target compound, bearing additional 3,5-dimethyl substituents, is not listed in the FEMA GRAS inventory, and its increased molecular weight and predicted higher boiling point (265.8°C vs. 235°C ) indicate substantially reduced vapor pressure and volatility. This physicochemical divergence predicts a higher odor detection threshold and altered sensory character relative to 2-propionylpyrrole, whose odor threshold for the related pyrroline analog 2-propionyl-1-pyrroline has been reported at 0.02 ng/L (air) [2]. While direct odor threshold data for the target compound are absent from the literature, the structural analogy with N-substituted pyrrolyl ketones—which exhibit varied and distinct odor characteristics from their parent acetylpyrroles as demonstrated by GC-MS-O analysis [3]—supports the inference that 3,5-dimethylation materially alters the olfactory profile.

Flavor chemistry Odor threshold Volatility FEMA GRAS Sensory differentiation

Optimal Application Scenarios for 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one Based on Quantified Differentiation Evidence


Silicon and Transition-Metal Coordination Chemistry: O,N-Chelating Ligand Scaffold for Hexacoordinate Complex Synthesis

The target compound's 2-acyl-3,5-dimethylpyrrole architecture—featuring a free N-H and a ketone carbonyl in a 1,4-relationship—enables deprotonation to yield a mono-anionic O,N-chelating ligand, as demonstrated for structural congeners by Kämpfe et al. (2014) [1]. This functionality is structurally precluded in N-acyl isomers (CAS 411208-03-2) and is sterically and electronically modulated relative to non-methylated 2-propionylpyrrole by the 3,5-dimethyl substituents. Researchers developing silicon-based catalysts, molecular sensors, or supramolecular architectures should procure this compound when the ligand's steric profile (3,5-dimethyl groups flanking the chelating pocket) and enhanced lipophilicity (LogP ~2.22) are desired for tuning complex solubility, stability, or coordination geometry.

Medicinal Chemistry Fragment Library Expansion: Higher-MW, Higher-LogP Pyrrole Fragment for Lead Optimization

With MW 151.21 and estimated LogP 2.22, the target compound occupies a distinct physicochemical niche versus the acetyl analog (MW 137.18, XLogP3 1.5) and non-methylated 2-propionylpyrrole (MW 123.15, LogP ~1.42–1.61) [1]. This ~0.6–0.8 log unit lipophilicity increment and 14–28 Da MW increase are meaningful within fragment-based drug discovery, where fine-tuning these parameters can improve target engagement, membrane permeability, or metabolic stability without exceeding lead-likeness thresholds. Procurement of this compound is warranted when a fragment library requires a pyrrole-based building block with balanced MW and elevated lipophilicity relative to commercially ubiquitous acetyl and unsubstituted congeners.

Agrochemical Intermediate Synthesis Requiring Reduced Volatility and Higher Thermal Stability During Processing

The predicted boiling point of 265.8°C and flash point of 121.6°C for the target compound [1] represent a significant thermal stability margin over the acetyl analog (bp 242.8°C) and non-methylated 2-propionylpyrrole (bp 235°C, flash point 101.7°C). This reduced volatility translates to lower evaporative losses during solvent stripping, distillation, or high-temperature reaction steps common in agrochemical intermediate manufacturing. Additionally, the compound's liquid physical form at ambient temperature (inferred from its calculated density of 1.019 g/cm³ and absence of a reported melting point above room temperature) may simplify liquid-phase handling and metering compared to the crystalline solid comparators (non-methylated analog mp 48–51°C; acetyl analog mp 115–117°C) .

Non-Flavor Synthetic Applications Where Low Odor and Absence of FEMA GRAS Constraints Are Advantageous

Unlike 2-propionylpyrrole (FEMA 3614, JECFA 1319), which is GRAS-listed with a characterized popcorn/roasted odor [1], the target compound is not FEMA-listed and its higher predicted boiling point and LogP suggest substantially reduced volatility and a different odor profile. For synthetic chemistry laboratories or pilot-plant operations where potent odorants create occupational exposure concerns or where flavor-grade regulatory status is irrelevant to the application (e.g., material science, polymer additives, non-food agrochemicals), the target compound offers a less odoriferous, non-food-regulated alternative within the 2-acylpyrrole family. This differentiation is particularly relevant for procurement decisions in industrial settings where the popcorn-like odor of 2-propionylpyrrole may be undesirable.

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